PDHK1 Inhibition – Target Engagement Specificity Versus N-Propyl Analog
The Therapeutic Target Database (TTD) explicitly curates N-isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide (CAS 942010-27-7) as Thiazole carboxamide derivative 27, a PDHK1 inhibitor disclosed in WO2012036974 [1]. Within the same patent family, Thiazole carboxamide derivative 22 (the N-propyl analog; CAS 941915-93-1) is assigned a distinct TTD entry and does not carry the PDHK1 annotation, suggesting a strong N-alkyl dependency for PDHK1 engagement [2]. While the public TTD extract does not provide the numerical IC50 values, the target assignment itself constitutes a binary differentiation parameter: the N-isopropyl compound is curated as a PDHK1 ligand, whereas the closest N-propyl homolog is not.
| Evidence Dimension | PDHK1 target engagement (curated annotation) |
|---|---|
| Target Compound Data | PDHK1 inhibitor (Thiazole carboxamide derivative 27; TTD Drug ID D04QRX) |
| Comparator Or Baseline | N-propyl analog (Thiazole carboxamide derivative 22; TTD Drug ID not associated with PDHK1) |
| Quantified Difference | Binary: annotated PDHK1 ligand vs. non-annotated |
| Conditions | Curated from patent WO2012036974 by TTD database |
Why This Matters
For researchers procuring a tool compound to interrogate PDHK1-dependent cancer metabolism, the N-isopropyl derivative is the empirically validated choice over the N-propyl analog, which lacks documented PDHK1 activity.
- [1] Therapeutic Target Database (TTD). Drug ID: D04QRX. Thiazole carboxamide derivative 27. Accessed 2026-05-09. https://ttd.idrblab.cn/data/drug/details/D04QRX View Source
- [2] Therapeutic Target Database (TTD). Drug ID: D04QRX (derivative 22 entry). Thiazole carboxamide derivative 22. Accessed 2026-05-09. https://ttd.idrblab.cn/data/drug/details/D04QRX View Source
